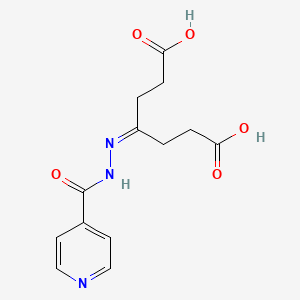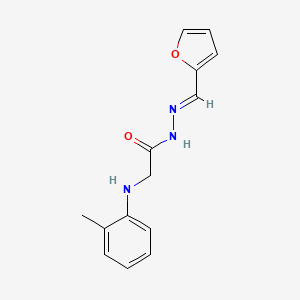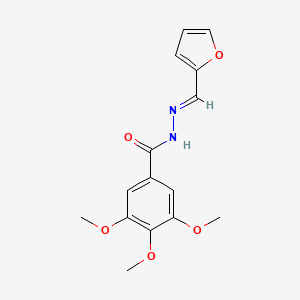
2-(1H-Benzimidazol-2-ylthio)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)éthylidène)acétohydrazide est un composé organique complexe qui présente à la fois des motifs benzimidazole et pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(1H-benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)éthylidène)acétohydrazide implique généralement la condensation du 2-mercaptobenzimidazole avec un dérivé d’hydrazide approprié. La réaction est souvent réalisée en présence d’une base comme l’hydroxyde de sodium ou le carbonate de potassium, et le mélange est porté à reflux dans un solvant approprié comme l’éthanol ou le méthanol.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-(1H-benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)éthylidène)acétohydrazide peut subir divers types de réactions chimiques, notamment :
Oxydation : L’atome de soufre dans le motif benzimidazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former les amines ou les thiols correspondants.
Substitution : Le groupe hydrazide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines ou thiols.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
2-(1H-benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)éthylidène)acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien ou anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antioxydantes.
Applications De Recherche Scientifique
2-(1H-Benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
Le mécanisme d’action du 2-(1H-benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)éthylidène)acétohydrazide implique son interaction avec diverses cibles moléculaires. Le motif benzimidazole peut se lier à l’ADN ou aux protéines, inhibant potentiellement leur fonction. Le cycle pyridine peut participer à des interactions de type π-π, augmentant l’affinité de liaison du composé à ses cibles. Le groupe hydrazide peut former des liaisons hydrogène, stabilisant davantage le complexe composé-cible.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1H-benzimidazol-2-ylthio)acétohydrazide
- N’-(1-(3-pyridinyl)éthylidène)acétohydrazide
- 2-(1H-benzimidazol-2-ylthio)-N’-(1-(2-pyridinyl)éthylidène)acétohydrazide
Unicité
2-(1H-benzimidazol-2-ylthio)-N’-(1-(3-pyridinyl)éthylidène)acétohydrazide est unique en raison de la présence de motifs benzimidazole et pyridine, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de ces groupes fonctionnels permet des interactions polyvalentes avec diverses cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C16H15N5OS |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-11(12-5-4-8-17-9-12)20-21-15(22)10-23-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)(H,21,22)/b20-11+ |
Clé InChI |
GRNNHVFQZOZGJB-RGVLZGJSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CN=CC=C3 |
SMILES canonique |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{(5Z)-5-[5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11987070.png)
![Propyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11987082.png)








![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)


acetyl]amino}benzoic acid](/img/structure/B11987147.png)
